N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Compounds similar to N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized through various methods, aiming to explore their structural and chemical properties. For instance, MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) described the synthesis and structural elucidation of derivatives incorporating the 1,2,4-triazole ring system, which has garnered attention due to its wide range of pharmaceutical activity, including antimicrobial properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). This process often involves the use of spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to assign structures to the synthesized compounds.
Antimicrobial Activity
The antimicrobial screening of compounds with the 1,2,4-triazole ring system, as well as various derivatives, has been a significant area of research. These compounds have been evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, providing valuable insights into their potential therapeutic applications. For example, Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives against selected bacterial and fungal strains, highlighting the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).
Antitumor Activity
Exploring the antitumor potential of novel compounds is another critical area of research. Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, and Aly (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of reference drugs such as doxorubicin. This work exemplifies the ongoing efforts to discover new therapeutic agents for cancer treatment (Alqasoumi et al., 2009).
Biotransformation and Metabolite Identification
Understanding the biotransformation of pharmaceutical agents is crucial for assessing their metabolism, efficacy, and safety. Studies such as those conducted by Fujimaki, Hashimoto, Sudo, and Tachizawa (1990) on the metabolites of cognition-enhancing agents in human urine provide essential data on how these compounds are processed in the body and their potential metabolic pathways (Fujimaki et al., 1990).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-14-7-5-8-16(15(14)2)21-18(26)13-28-20-23-22-19(17-9-6-12-27-17)25(20)24-10-3-4-11-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBHRNVNQXNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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